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5-amino-1-benzyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-Amino-1-benzyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its triazole ring and multiple functional groups, including an amino group, a benzyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides can participate in substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to carbonyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted triazoles.
Nucleophilic Addition: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-amino-1-benzyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be employed as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool in bioconjugation and imaging studies.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including surface modification and catalysis.
Mechanism of Action
The mechanism by which 5-amino-1-benzyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzymes, while the amino and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the phenoxyphenyl group.
5-Amino-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.
N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group.
Uniqueness: The presence of both the benzyl and phenoxyphenyl groups in 5-amino-1-benzyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to its similar compounds. These groups enhance its chemical reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-amino-1-benzyl-N-(4-phenoxyphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c23-21-20(25-26-27(21)15-16-7-3-1-4-8-16)22(28)24-17-11-13-19(14-12-17)29-18-9-5-2-6-10-18/h1-14H,15,23H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGKSUZHURBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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